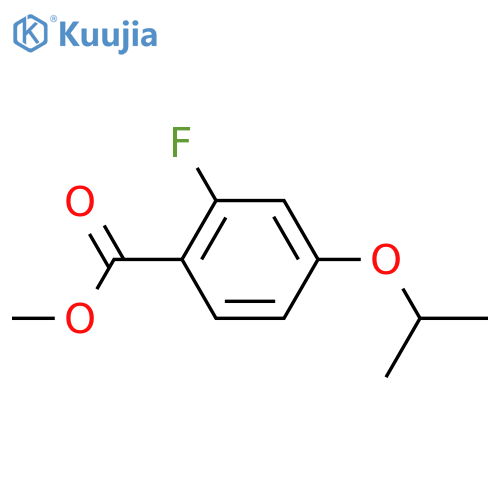

Cas no 1394933-49-3 (2-Fluoro-4-isopropoxybenzoic acid methyl ester)

1394933-49-3 structure

商品名:2-Fluoro-4-isopropoxybenzoic acid methyl ester

CAS番号:1394933-49-3

MF:C11H13FO3

メガワット:212.217527151108

CID:5074221

2-Fluoro-4-isopropoxybenzoic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-4-isopropoxybenzoic acid methyl ester

- methyl 2-fluoro-4-isopropoxybenzoate

-

- インチ: 1S/C11H13FO3/c1-7(2)15-8-4-5-9(10(12)6-8)11(13)14-3/h4-7H,1-3H3

- InChIKey: ZNWALYBMEHLXFO-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C(=O)OC)C=CC(=C1)OC(C)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 218

- トポロジー分子極性表面積: 35.5

- 疎水性パラメータ計算基準値(XlogP): 2.6

2-Fluoro-4-isopropoxybenzoic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR021R1H-250mg |

2-Fluoro-4-isopropoxybenzoic acid methyl ester |

1394933-49-3 | 95% | 250mg |

$500.00 | 2025-02-13 | |

| Aaron | AR021R1H-1g |

2-Fluoro-4-isopropoxybenzoic acid methyl ester |

1394933-49-3 | 95% | 1g |

$800.00 | 2025-02-13 |

2-Fluoro-4-isopropoxybenzoic acid methyl ester 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

1394933-49-3 (2-Fluoro-4-isopropoxybenzoic acid methyl ester) 関連製品

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量